![molecular formula C19H21NOS B12612158 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one CAS No. 919083-33-3](/img/structure/B12612158.png)
1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one is an organic compound with a complex structure that includes a phenyl group, a propylsulfanyl group, and an anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of a phenylacetylene derivative with a propylsulfanyl aniline under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The phenyl and anilino groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as acidic or basic environments.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-[2-(2,6-dimethylphenyl)sulfanylanilino]-1-phenylbut-2-en-1-one
- (2Z)-3-(4-Chloro-anilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one
Comparison: 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one is unique due to its specific substitution pattern and the presence of the propylsulfanyl group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds. For example, the presence of the propylsulfanyl group may enhance its lipophilicity and influence its interaction with biological targets .
Properties
CAS No. |
919083-33-3 |
|---|---|
Molecular Formula |
C19H21NOS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-phenyl-3-(2-propylsulfanylanilino)but-2-en-1-one |
InChI |
InChI=1S/C19H21NOS/c1-3-13-22-19-12-8-7-11-17(19)20-15(2)14-18(21)16-9-5-4-6-10-16/h4-12,14,20H,3,13H2,1-2H3 |
InChI Key |
CBRLJZAZPWQZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


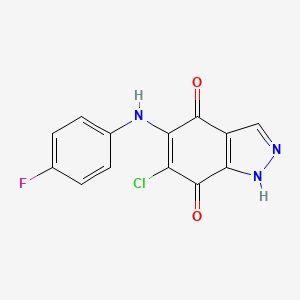
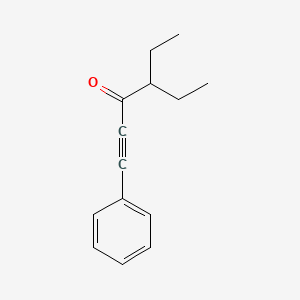
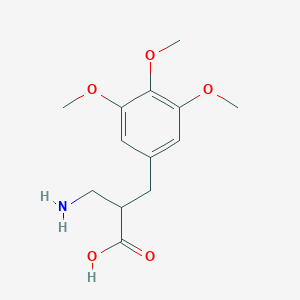
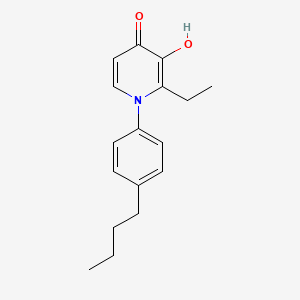
![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)

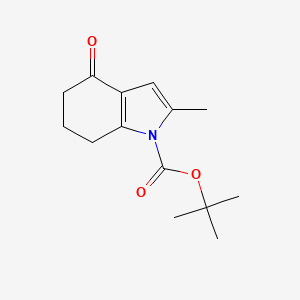
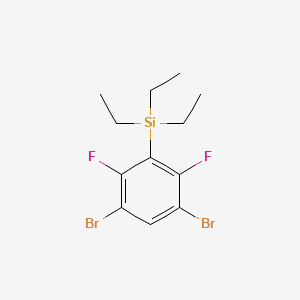
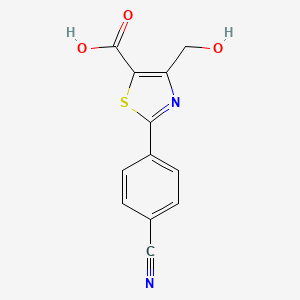
![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)
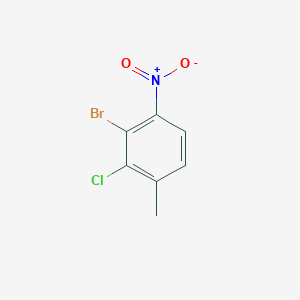
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)
